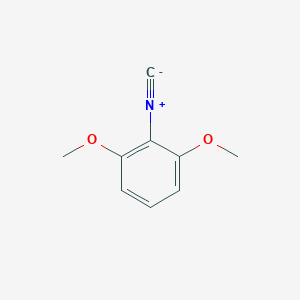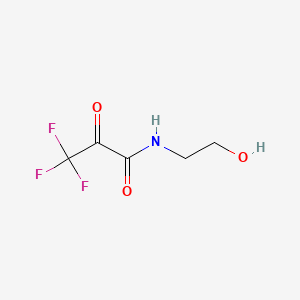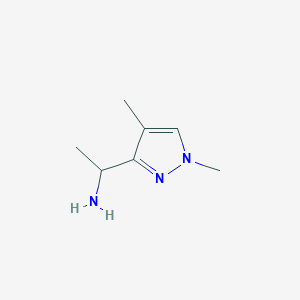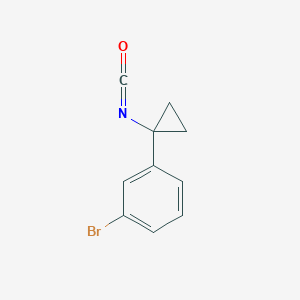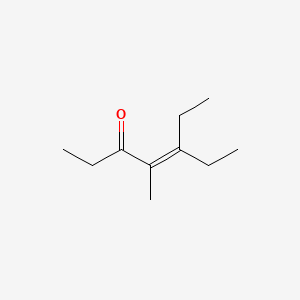
methyl S-(4-methyl-4H-1,2,4-triazol-3-yl)cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triazole ring or modify the functional groups.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives or deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-[(4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Lacks the methyl group on the triazole ring.
Ethyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoate: Contains an additional carbon in the alkyl chain.
Uniqueness
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of both an amino acid moiety and a triazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12N4O2S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
methyl 2-amino-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-11-4-9-10-7(11)14-3-5(8)6(12)13-2/h4-5H,3,8H2,1-2H3 |
Clé InChI |
AAPNGXIOYRRZNA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1SCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


